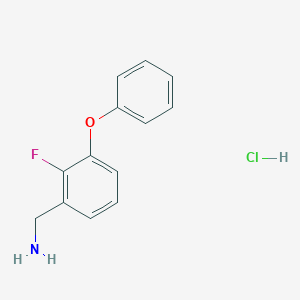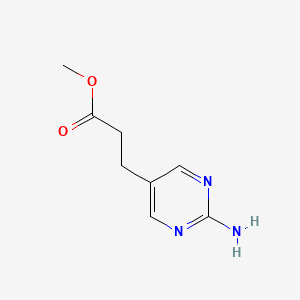![molecular formula C14H19N3O2 B11732981 4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732981.png)
4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol is an organic compound characterized by the presence of a benzene ring substituted with a pyrazole moiety and a diol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol typically involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with 4-aminomethylbenzene-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process may include steps such as nitration, reduction, and condensation reactions, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted benzene derivatives from electrophilic substitution reactions .
Scientific Research Applications
4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol
- 4-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol
Uniqueness
4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring and the presence of the propyl group on the pyrazole moiety. This structural uniqueness may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(2-propylpyrazol-3-yl)methylamino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H19N3O2/c1-2-7-17-12(5-6-16-17)10-15-9-11-3-4-13(18)8-14(11)19/h3-6,8,15,18-19H,2,7,9-10H2,1H3 |
InChI Key |
VPUVNWOQJULMMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate](/img/structure/B11732910.png)
![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732911.png)
![(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride](/img/structure/B11732924.png)
![(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B11732926.png)

![[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732939.png)
![2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B11732951.png)
![methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate](/img/structure/B11732952.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B11732957.png)

![(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732966.png)
![2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11732973.png)
![2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile](/img/structure/B11732974.png)
